Product packaging for Levocloperastine fendizoate(Cat. No.:CAS No. 220329-19-1)

Levocloperastine fendizoate

Cat. No.: B602097
CAS No.: 220329-19-1
M. Wt: 648.19
Attention: For research use only. Not for human or veterinary use.
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Description

Levocloperastine fendizoate is a non-narcotic antitussive agent provided for research purposes in the study of respiratory physiology and cough mechanisms . Its primary research value lies in its multifaceted mechanism of action. The compound is recognized for its central antitussive effects, acting on the cough center in the medulla oblongata to suppress the cough reflex . Additionally, it exhibits peripheral actions, including antihistamine (H1-receptor antagonism) and mild anticholinergic properties, which help reduce irritation and inflammation in the respiratory tract . Preclinical and clinical studies have investigated its efficacy in treating chronic nonproductive cough associated with conditions such as bronchitis, asthma, and chronic obstructive pulmonary disease (COPD) . Research indicates that levocloperastine has comparable efficacy to other antitussives like codeine, but with a more rapid onset of action and a profile that may lack significant central nervous system depression, making it a compound of interest for comparative pharmacological studies . The fendizoate component is understood to enhance the stability and bioavailability of the active molecule . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H38ClNO5 B602097 Levocloperastine fendizoate CAS No. 220329-19-1

Properties

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFKAKWSHBDCP-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220329-19-1
Record name Levocloperastine fendizoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LEVOCLOPERASTINE FENDIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Chemical Synthesis and Stereochemical Characterization of Levocloperastine Fendizoate

Synthetic Pathways and Methodological Advancements

The synthesis of levocloperastine (B195437) fendizoate is a multi-step process that can be approached through various methodologies, including classical resolution of a racemic mixture or direct asymmetric synthesis. smolecule.com

Multi-Stage Synthesis Approaches

The production of levocloperastine fendizoate typically involves a sequence of reactions starting from commercially available precursors. google.compatsnap.com A common pathway begins with the synthesis of racemic cloperastine (B1201353), which is subsequently resolved to isolate the desired levocloperastine enantiomer. google.compatsnap.com This is followed by a salt formation step with fendizoic acid. google.compatsnap.com

One documented multi-stage synthesis involves:

Intermediate Formation : A nucleophilic substitution reaction between 4-chlorobenzhydrol (B192747) and 2-chloroethanol (B45725) is carried out in an organic solvent like benzene (B151609) to yield an intermediate product. google.compatsnap.com

Synthesis of Racemic Cloperastine : The intermediate product is then reacted with piperidine (B6355638) to form racemic cloperastine. google.compatsnap.com

Enantiomeric Resolution : The racemic cloperastine is resolved to isolate levocloperastine. google.compatsnap.com

Salt Formation : Finally, levocloperastine is reacted with fendizoic acid to produce this compound. google.compatsnap.com

An alternative and more direct approach involves asymmetric synthesis, which bypasses the need for resolving a racemic mixture. google.com This method aims to directly synthesize the levo-isomer, offering potential advantages in terms of yield and efficiency. google.com For instance, a method has been developed that uses a chiral ligand, (R)-DPP-H8-binol, to directly synthesize levo-4-chlorobenzhydrol, a key precursor for levocloperastine. google.com This approach can achieve a high yield of over 95%. google.com

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution is a cornerstone of the synthesis of cloperastine precursors. In one pathway, 4-chlorobenzhydrol undergoes a nucleophilic substitution reaction with 2-chloroethanol. google.compatsnap.com This reaction is typically performed in a benzene-based organic solvent. patsnap.com The reaction temperature is a critical parameter, with optimal conditions reported between 80°C and 110°C, and reaction times ranging from 4 to 8 hours. google.com Maintaining a pH of less than 2 is also noted as a key condition for this step. google.com

Another key nucleophilic substitution occurs when the intermediate ether reacts with piperidine to form the racemic cloperastine base. smolecule.com In an asymmetric synthesis route, levo-4-chlorobenzhydrol is reacted with N-(2-chloroethyl)piperidine hydrochloride in toluene (B28343) under basic conditions (using sodium hydroxide) at reflux temperature (110°C) for 12 hours. google.com This reaction has been reported to yield levocloperastine base with a purity of 99.2% and a yield of 85.6%. google.com

Salt Formation Reaction Parameters and Optimization

The final step in the production of this compound is the salt formation between the levocloperastine free base and fendizoic acid. google.comevitachem.com This step is crucial for enhancing the stability and bioavailability of the active pharmaceutical ingredient. The reaction is typically carried out in a ketone solvent, such as acetone. google.com

Key Parameters for this compound Salt Formation
ParameterOptimal Range/ConditionOutcome
SolventKetone (e.g., Acetone)Facilitates reaction and crystallization
Temperature50–60°C (Reflux)Ensures efficient reaction kinetics
Reaction Time1–3 hoursCompletion of the salt formation reaction
Purity>99.8%High-purity final product
Yield95%High overall process yield

Enantiomeric Resolution and Chiral Purity Determination

The separation of the desired levocloperastine from its dextrorotatory counterpart is a critical step in the manufacturing process when a racemic synthesis route is employed.

Methods for Racemic Cloperastine Resolution

Classical resolution using chiral resolving agents to form diastereomeric salt pairs is a widely used method for separating the enantiomers of cloperastine. smolecule.com These diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation. smolecule.com The process typically involves dissolving the racemic cloperastine and a chiral resolving agent in a suitable solvent, followed by fractional crystallization.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as a Chiralcel OD-H column, has also been reported for the enantiomeric separation of cloperastine. researchgate.net Furthermore, capillary electrophoresis methods using chiral selectors like pepsin and carboxymethyl-β-cyclodextrin have been developed. researchgate.net Another approach involves the use of sulfated β-cyclodextrin as a chiral mobile phase additive in reversed-phase HPLC, which has been shown to achieve good resolution of the enantiomers. chemrxiv.org

Application of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is crucial for the efficient resolution of racemic cloperastine. L-(-)-dibenzoyl tartaric acid and its derivatives are among the most extensively used and industrially implemented resolving agents for this purpose. smolecule.comgoogle.com Specifically, R-substituted dibenzoyl-L-tartaric acids have been shown to be effective. google.compatsnap.com

The reaction is typically carried out in an aliphatic alcohol solvent, such as methanol (B129727), ethanol, or isopropanol. The choice of solvent is important for the differential crystallization of the diastereomeric salts. The resolution process often occurs under reflux conditions, for instance, between 70–85°C for 2–4 hours, followed by cooling to 0–5°C to induce crystallization. The molar ratio of racemic cloperastine to the resolving agent is another key parameter, with an optimal ratio of 1:2 reported for maximizing yield and purity. The use of L-(-)-di-p-methoxybenzoyl tartrate as a resolving agent has been noted to outperform others in terms of yield and purity due to enhanced π-π interactions with the aromatic ring of cloperastine.

Key Parameters for Racemic Cloperastine Resolution
ParameterOptimal Range/ConditionOutcome
Resolving AgentL-(-)-di-R-substituted benzoyl tartaric acidHigh resolution yield and optical purity
SolventAliphatic alcohols (e.g., methanol, ethanol)Effective crystallization of diastereomeric salts
Molar Ratio (Cloperastine:Agent)1:2Maximizes yield and purity
TemperatureReflux (70–85°C) then cool to 0–5°CFacilitates diastereomeric salt formation and crystallization
Reaction Time2–4 hoursCompletion of the resolution reaction

Optical Purity Assessment Techniques

The determination of optical purity for this compound is a critical step to ensure the final product is enriched with the desired levorotatory enantiomer and free from the dextrorotatory form. A combination of classical resolution and modern chromatographic techniques is employed for this assessment.

The primary industrial method for separating levocloperastine from its racemic mixture involves classical resolution using chiral resolving agents. smolecule.com Derivatives of L-(-)-dibenzoyl tartaric acid are frequently utilized to form diastereomeric salt pairs that exhibit different physical properties, allowing for their separation. smolecule.com This process is highly efficient, achieving resolution yields between 90-95% and resulting in optical purities that exceed 99% enantiomeric excess (e.e.). smolecule.com The goal is to produce levocloperastine with less than 2% of the undesired D(+) enantiomer, adhering to strict pharmaceutical quality standards. smolecule.com

Advanced chromatographic methods are indispensable for the precise quantification of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or a chiral mobile phase additive is a common approach. smolecule.comnih.gov One established method involves a Kromasil C8 column with a mobile phase consisting of methanol and a 5 mM potassium dihydrogen orthophosphate buffer containing sulfated β-cyclodextrin as a chiral additive, set to a pH of 3.0. researchgate.net Other successful separations have been achieved using polysaccharide-based chiral columns, such as the Chiralpak IA, which has demonstrated excellent resolution and peak shapes. nih.govnih.gov For quality control, HPLC methods are validated to have a final purity acceptance criterion of ≥99.5% enantiomeric excess.

Additionally, Headspace Gas Chromatography (GC-HS) is utilized to identify and quantify any residual organic volatile impurities, such as methanol, ethanol, dichloromethane, toluene, and benzene, which may be present from the synthesis process. researchgate.net

Absolute Configuration Determination

The absolute configuration of the stereogenic center in this compound has been a subject of detailed investigation. While the levorotatory nature of the compound was known, its exact three-dimensional arrangement was definitively established through comprehensive analysis. A pivotal study, contrary to some earlier database entries that suggested an 'S' configuration, conclusively determined the absolute configuration to be 'R' (rectus). researchgate.netresearchgate.net This determination was based on a combination of analytical techniques, with single-crystal X-ray diffraction being the most definitive method. researchgate.netresearchgate.net

Specific Rotation Analysis

Specific rotation is a fundamental property used to characterize chiral compounds. For this compound, polarimetry confirms its levorotatory nature, as indicated by a negative sign for its specific rotation value. researchgate.net

In one study, the specific rotation was measured using a Perkin Elmer Polarimeter 341 with a sodium D-line source (589 nm). researchgate.netresearchgate.net The measurements were conducted at 20°C, with samples dissolved in various solvents like N,N-dimethyl formamide (B127407) (DMF), dimethyl sulphoxide (DMSO), and tetrahydrofuran (B95107) (THF) at concentrations ranging from 0.5 to 2.5 g per 100 mL. researchgate.netresearchgate.net The results consistently showed a negative optical rotation. For comparison, the starting material, levocloperastine hydrochloride, exhibited a specific rotation of [α]D20 = –6.5° when measured at a concentration of 1 g/100 mL in dichloromethane. researchgate.net The introduction of the fendizoate anion did not alter the direction of optical rotation. researchgate.net

Table 1: Specific Rotation of this compound in Various Solvents Data sourced from a 2011 study by Zhou M, et al. researchgate.net

SolventConcentration (g/100 mL)Specific Rotation [α]D20
DMF0.5-30.4°
DMF1.0-30.2°
DMF2.5-29.9°
DMSO1.0-28.5°
THF1.0-25.1°

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most authoritative technique for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netresearchgate.net This method provides precise three-dimensional coordinates of the atoms within the crystal lattice, revealing detailed information about unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es

A comprehensive SC-XRD analysis of this compound provided definitive structural elucidation. researchgate.net The study revealed that the compound crystallizes in the triclinic system with a P1 space group. researchgate.netresearchgate.net A prior analysis of cloperastine fendizoate had reported a centrosymmetric space group (P-1), which, by its nature, contains both enantiomers and thus could not be used to assign the absolute configuration of a single enantiomer. researchgate.netresearchgate.net

The high-quality diffraction data allowed for the precise assignment of the stereochemistry at the single chiral carbon (C9). The analysis confirmed that the absolute configuration of this center is 'R'. researchgate.net The asymmetric unit of the crystal was found to consist of two levocloperastine cations and two fendizoate anions, linked by various hydrogen bonds. researchgate.netresearchgate.net

Table 2: Crystallographic Data for this compound Data sourced from a 2011 study by Zhou M, et al. researchgate.netresearchgate.net

ParameterValue
Chemical FormulaC₈₀H₇₆Cl₂N₂O₁₀
Crystal SystemTriclinic
Space GroupP1
a (Å)10.1059(18)
b (Å)11.957(2)
c (Å)15.383(3)
α (°)104.666(2)
β (°)90.9700(10)
γ (°)110.744(2)
Volume (ų)1670.0(5)
Z1

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR, IR, MS)

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For this compound, analysis using a Bruker BioTOF Q Mass Spectrometer verified the expected mass, confirming the composition of the salt. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. solubilityofthings.com A Nicolet 200SXV FT-IR Spectrometer was used to obtain the IR spectrum of this compound, which confirmed the presence of characteristic vibrations for the aromatic rings, ether linkage, and other structural features. researchgate.netresearchgate.net However, IR spectroscopy alone is generally insufficient for determining the three-dimensional stereochemistry of a molecule. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure, including the connectivity of atoms. solubilityofthings.comorganicchemistrydata.org A Bruker Avance 600 MHz NMR spectrometer was used to record the ¹H-NMR spectrum of this compound in a DMSO solvent. researchgate.netresearchgate.net The resulting spectrum was consistent with the known structure of the compound, and along with elemental analysis, served to confirm the identity and integrity of the synthesized molecule whose absolute configuration was determined by X-ray diffraction. researchgate.net

These spectroscopic methods, in conjunction with elemental analysis, provide a comprehensive characterization of this compound, corroborating the structural details revealed by the SC-XRD experiment. researchgate.net

Cahn-Ingold-Prelog Rule Application

The Cahn-Ingold-Prelog (CIP) rules provide a standardized system for assigning the absolute configuration (R or S) to a stereocenter. libretexts.orgnumberanalytics.com This assignment is based on ranking the priority of the four substituents attached to the chiral carbon atom according to a set of sequence rules, primarily based on atomic number. libretexts.org

For the levocloperastine molecule, the stereogenic center is the carbon atom to which the (4-chlorophenyl) group, the phenyl group, the ether oxygen, and a hydrogen atom are attached. The application of the CIP rules was performed based on the atomic coordinates obtained from the single-crystal X-ray diffraction data. researchgate.net

The assignment process is as follows:

Identify Substituents: The four groups attached to the chiral carbon (C9) are:

-O- (ether linkage)

-C₆H₄Cl (4-chlorophenyl group, C16)

-C₆H₅ (phenyl group, C10)

-H (hydrogen)

Assign Priorities: According to the CIP sequence rules:

Priority 1: The oxygen atom of the ether linkage has the highest atomic number (Z=8) of the atoms directly bonded to the chiral center.

Priority 2: Both the 4-chlorophenyl and phenyl groups are attached via carbon atoms (Z=6). To break the tie, the atoms attached to these carbons are considered. The carbon of the 4-chlorophenyl group (C16) is given higher priority over the phenyl group's carbon (C10), though the detailed reasoning for this specific assignment in the source is based on the full atomic structure.

Priority 3: The carbon of the phenyl group (C10).

Priority 4: The hydrogen atom has the lowest atomic number (Z=1).

Determine Configuration: With the priorities established as O(1) > C(16) > C(10) > H, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. researchgate.netlibretexts.org The sequence from priority 1 to 2 to 3 is then observed. Based on the crystal structure data, this sequence traces a clockwise path. researchgate.net

Therefore, according to the Cahn-Ingold-Prelog rules, the absolute configuration of the chiral center in this compound is designated as R . researchgate.net

Advanced Structural Elucidation and Solid State Analysis of Levocloperastine Fendizoate

Comprehensive Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the chemical structure of levocloperastine (B195437) fendizoate, with each technique offering unique insights into the molecule's composition and bonding. edaegypt.gov.eg

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for detailing the molecular framework of levocloperastine fendizoate. Analyses are typically conducted using a high-frequency spectrometer (e.g., 600 MHz) with dimethyl sulfoxide (B87167) (DMSO) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. researchgate.netresearchgate.net The resulting spectra confirm the presence and connectivity of both the levocloperastine cation and the fendizoate anion. researchgate.net

The ¹H-NMR spectrum displays characteristic signals corresponding to the aromatic and aliphatic protons in the structure. researchgate.net Similarly, the ¹³C-NMR spectrum provides detailed information on each unique carbon environment within the compound. edaegypt.gov.eg

¹H-NMR Data (600 MHz, DMSO)

Chemical Shift (δ) ppm Multiplicity Assignment
7.24 m 4H, C3-H, C5-H
7.30–7.35 m 6H, C4-H, C13-H, C15-H, C19-H, C21-H, C22-H
7.35–7.38 m 6H, C12-H, C14-H, C18-H, C20-H, C23-H
10.80 s 1H, NH/OH

Data sourced from Zhou M, et al. (2011). researchgate.net

¹³C-NMR Data (600 MHz, DMSO)

Chemical Shift (δ) ppm Assignment
169.5 C24
167.3 C25
156.4 C17
142.1 C11
141.5 C1
140.8 C16
138.8 C6
132.8 C2
131.9 C10
131.2 C20
130.3 C18
129.8 C22
129.2 C19
129.0 C12
128.8 C14
128.7 C4
128.6 C3
128.5 C13
128.0 C15
127.8 C5
127.7 C21
127.6 C23
122.9 C7
81.6 C9
65.5 C8
55.4 C26
53.6 C30
25.5 C27
24.3 C29
22.9 C28

Data sourced from Zhou M, et al. (2011). researchgate.net

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum, typically recorded using a potassium bromide (KBr) pellet, shows several characteristic absorption bands. researchgate.net Key peaks confirm the presence of N-H/O-H bonds, C-H aromatic and aliphatic stretching, and strong absorptions corresponding to carbonyl (C=O) groups from the fendizoate moiety. researchgate.net

Key IR Absorption Bands (KBr, cm⁻¹)

Wavenumber (cm⁻¹) Intensity Assignment
3054.5–2997.3 weak Aromatic C-H stretch
2949.1–2859.9 weak Aliphatic C-H stretch
2750.9–2317.1 weak N-H/O-H stretch (H-bonded)
1657.7 strong C=O stretch (ketone)
1651.5 strong C=O stretch (carboxylate)
1592.2 strong C=C aromatic ring stretch

Data sourced from Zhou M, et al. (2011). researchgate.net

Mass spectrometry is employed to determine the molecular weight and confirm the composition of the ionic species in this compound. edaegypt.gov.eg Using Electrospray Ionization (ESI-MS), the compound is separated into its constituent ions. The analysis typically reveals a peak corresponding to the levocloperastine cation [C₂₀H₂₅ClNO]⁺ and another for the fendizoate anion [C₂₀H₁₃O₄]⁻. researchgate.net

ESI-MS Data

m/z (Mass-to-Charge Ratio) Ion
330.2 [C₂₀H₂₅ClNO]⁺
317.2 [C₂₀H₁₃O₄]⁻

Data sourced from Zhou M, et al. (2011). researchgate.net

A separate analysis using a UPLC-MS system with ESI in positive mode observes the quasi-molecular ion for levocloperastine at m/z 330, confirming a molecular weight of 329 for the base molecule. google.com

UV-Vis spectroscopy is used to analyze the chromophoric systems within this compound. The molecule contains multiple chromophores, primarily the substituted phenyl rings, which absorb light in the ultraviolet region. researchgate.netnih.gov Spectrophotometric methods have determined that the maximum absorbance (λmax) for this compound occurs at approximately 350 nm. ajrconline.orgajrconline.org This characteristic absorption allows for the quantitative determination of the compound in bulk and pharmaceutical forms, where absorbance follows a linear relationship with concentration within a defined range (e.g., 2 to 10 µg/ml). ajrconline.orgajrconline.org The significant spectral overlap with other compounds, such as chlorpheniramine (B86927) maleate (B1232345), in co-formulations necessitates advanced analytical techniques to resolve their individual spectra. researchgate.netnih.gov

Mass Spectrometry (MS)

Crystallographic and Polymorphism Investigations

The solid-state properties of this compound, including its crystal structure and potential for polymorphism, are critical for understanding its physical characteristics. The structure has been elucidated by single-crystal X-ray diffraction, and the existence of different polymorphic forms has been noted. edaegypt.gov.egresearchgate.net

Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute configuration of this compound. researchgate.net The analysis reveals that the compound crystallizes in a triclinic system with the chiral space group P1. researchgate.netresearchgate.net This non-centrosymmetric space group is essential for determining the absolute configuration of the chiral carbon, which was confirmed as R (rectus). researchgate.net The crystal structure consists of cations and anions linked by COO···NH and COO···OH hydrogen bonds. researchgate.netresearchgate.net

Crystallographic Data for this compound

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 10.1059(18)
b (Å) 11.957(2)
c (Å) 15.383(3)
α (°) 104.666(2)
β (°) 90.9700(10)
γ (°) 110.744(2)
Volume (V) (ų) 1670.0(5)
Z (molecules/unit cell) 1

Data sourced from Zhou M, et al. (2011). researchgate.netresearchgate.net

Intermolecular Hydrogen Bonding and Association Patterns (e.g., Cation-Anion Interactions)

The crystal structure of this compound is characterized by a network of intermolecular hydrogen bonds and specific cation-anion interactions that dictate its supramolecular architecture. The primary interactions involve the levocloperastine cation and the fendizoate anion.

Single-crystal X-ray diffraction studies have revealed that the cations and anions are linked by distinct hydrogen bonds. researchgate.net Specifically, a hydrogen bond forms between the carboxylate group of the fendizoate anion and the protonated nitrogen of the piperidine (B6355638) ring in the levocloperastine cation (COO...NH), with bond lengths of approximately 2.709(3) Å and 2.690(3) Å. researchgate.net Additionally, a hydrogen bond exists between the carboxylate group and the hydroxyl group (COO...OH), with bond lengths of 2.632(3) and 2.631(3) Å. researchgate.net These interactions are fundamental to the association of the cation and anion within the crystal lattice.

The asymmetric unit of this compound consists of two molecules of the compound. researchgate.net These units are further connected through other interactions, including a bond between the chlorine atom of one cation and an oxygen atom of a neighboring anion (Cl(1)···O(4)). [1, 2] The packing of these asymmetric units is stabilized by a series of hydrogen bonds: N(1)–H···O(3), O(5)–H···O(1), and Cl(1)···O(4), or alternatively N(1)–H···O(3), O(5)–H···O(1), and Cl(1`)···O(4). researchgate.net This intricate network of hydrogen bonds results in a layered supramolecular structure. researchgate.net

Table 1: Key Intermolecular Hydrogen Bond Distances in this compound

InteractionDonor (D) - Hydrogen (H)Hydrogen (H) ... Acceptor (A)Donor (D) ... Acceptor (A)Angle (D-H-A)Symmetry Transformation
COO...OHO(5)–H(5O)1.75(3) Å2.632(3) Å173(3)°-
COO...OHO(5΄)–H(5΄O)1.70(3) Å2.631(3) Å155(3)°-
COO...NHN(1)–H(1N)1.88(3) Å2.709(3) Å175(3)°x–1, y–1, z
COO...NHN(1΄)–H(1N΄)1.52(3) Å2.690(3) Å174(3)°x, y, z+1

Data sourced from a 2016 study on the absolute configuration of this compound. researchgate.net

Conformation Analysis of Molecular Units

The conformational analysis of this compound reveals distinct spatial arrangements of its constituent levocloperastine cation and fendizoate anion. Within the dimeric structure found in the asymmetric unit, the two fendizoate anions exhibit nearly identical conformations. researchgate.net However, the two levocloperastine cations display different conformations. researchgate.net

This conformational difference in the cations is evident from the dihedral angles between the associated rings. researchgate.net For instance, the dihedral angle between the chlorophenyl ring (ring C) and another ring (ring A) is 24.79(12)° in one cation, while the corresponding angle (C'-A') in the other cation is 69.24(7)°. researchgate.net This variation indicates a different spatial orientation of the chlorophenyl group in each cation. researchgate.net Similarly, the dihedral angles between the phenyl ring (ring B) and ring A are 67.75(7)° and 25.10(13)° for the two cations, respectively. researchgate.net It is also noted that the chlorophenyl ring C is perpendicular to the phenyl ring B. researchgate.net

The presence of these two distinct conformations for the levocloperastine cation within the dimer is a significant finding. researchgate.net The dihedral angles between the corresponding rings of the two cations (C-C' and B-B') are 88.96(6)° and 89.63(7)°, respectively, highlighting the conformational dissimilarity. researchgate.net

Table 2: Selected Dihedral Angles in the Levocloperastine Cations

Ring PairDihedral Angle (°) - Cation 1Dihedral Angle (°) - Cation 2
C-A / C'-A'24.79(12)69.24(7)
A-B / A'-B'67.75(7)25.10(13)
B-C / B'-C'-88.96(8)

Data derived from single-crystal X-ray analysis. [1, 2]

Polymorphic Characterization Techniques (e.g., P-XRD)

This compound is known to exhibit polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. The characterization and control of these polymorphic forms are critical in pharmaceutical development, as different polymorphs can have varying physical properties. Powder X-ray Diffraction (P-XRD) is a primary and essential technique for identifying and distinguishing between different polymorphic forms of an active pharmaceutical ingredient (API). [3, 8]

P-XRD analysis provides a unique diffraction pattern for each crystalline form, acting as a fingerprint. This pattern is defined by the angular positions and intensities of the diffraction peaks, which are dependent on the crystal lattice structure. For this compound, a polymorphic evaluation report using P-XRD has been utilized to confirm the specific crystalline form of the drug substance. This is a standard requirement for new drug candidates to ensure consistency and quality.

The P-XRD method is non-destructive and can be used for both qualitative and quantitative analysis of crystalline phases. It can also be used to estimate the proportion of crystalline versus amorphous material in a sample. In the context of this compound, P-XRD data, along with Differential Scanning Calorimetry (DSC), has been submitted in stability studies to demonstrate that there is no significant change in the polymorphic form of the drug over time under specified storage conditions.

Particle Size Distribution Analysis for Research Materials

The particle size distribution of this compound is a critical physical characteristic, particularly for its formulation into suspension dosage forms. The particle size can be determined using techniques such as laser diffraction.

Research has indicated that for pharmaceutical suspensions, a controlled particle size distribution is desirable. For instance, a volume particle size distribution where 90% of the particles (D90) are less than 100 µm, and preferably less than 50 µm, has been specified for this compound in certain formulations. [4, 5] The desired particle size can be achieved either directly through the synthesis process or by employing particle size reduction methods like milling, micronization, or sifting.

Below are examples of particle size distribution data for different batches of this compound used in research:

Table 3: Particle Size Distribution of this compound (D90 < 100 µm)

ParameterValue (µm)
d(0.1)4.321
d(0.5)22.158
d(0.9)65.472

This data represents a batch where the D90 value is less than 100 µm.

Table 4: Particle Size Distribution of this compound (D90 > 150 µm)

ParameterValue (µm)
d(0.1)8.148
d(0.5)51.879
d(0.9)156.215

This data represents a batch with a larger particle size, where the D90 value is greater than 150 µm.

Pharmacological Mechanisms at Molecular and Cellular Levels

Central Nervous System Receptor Interactions

Levocloperastine's efficacy as a cough suppressant is rooted in its complex interplay with multiple receptor systems in the central nervous system. This section will dissect these interactions, providing insight into the molecular underpinnings of its therapeutic effects.

Modulation of the Central Bulbar Cough Center

Levocloperastine (B195437) fendizoate primarily exerts its antitussive effect by acting on the central bulbar cough center, located in the medulla oblongata of the brainstem. aesculapius.itsmolecule.comgoogle.com This region is responsible for coordinating the cough reflex. Levocloperastine is believed to suppress the activity of this center, thereby reducing the frequency and intensity of coughing episodes. patsnap.com This central inhibitory action is a key component of its therapeutic profile. smolecule.comsmolecule.com The highly selective nature of its action on the bulbar cough center is noteworthy, as it avoids the respiratory depression often associated with opioid-based antitussives like codeine. aesculapius.itnih.gov

Investigation of Sigma-1 (Sig-1R) Receptor Modulation

Recent research has highlighted the role of sigma-1 (Sig-1R) receptors in the mechanism of action of levocloperastine. ekb.eg Sig-1R are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating cellular stress responses. ekb.egfrontiersin.org Levocloperastine has been identified as a ligand for the σ1 receptor, with a reported inhibitory constant (Ki) of 20 nM, and is likely an agonist. iiab.me The interaction with Sig-1R is thought to contribute to its antitussive effects. ekb.eg Studies have shown that sigma receptor ligands can modulate cell stress, which may be relevant to the cellular processes involved in coughing. mdpi.com

Potential Interaction with Histamine (B1213489) H1 Receptors

Levocloperastine possesses antihistaminic properties, which are attributed to its interaction with histamine H1 receptors. patsnap.comiiab.me It acts as an H1 receptor antagonist, blocking the effects of histamine, a key mediator in allergic reactions that can induce coughing. patsnap.comimpactfactor.org The chemical structure of levocloperastine shares an ethylamine (B1201723) moiety with H1 receptor antagonists, which likely underlies this activity. google.comnih.gov This antihistaminic action contributes to its effectiveness, particularly in coughs associated with allergic conditions. researchgate.net The reported Ki value for the H1 receptor is 3.8 nM. iiab.me

Examination of Histamine H3 Receptor Targets

The histamine H3 receptor functions as an autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. nih.govceu.es Blockade of H3 receptors can enhance the release of neurotransmitters like acetylcholine (B1216132) and norepinephrine, which play roles in various physiological processes. nih.gov While direct evidence for levocloperastine's interaction with H3 receptors is not as established as its effects on H1 receptors, the broader antihistaminic profile of related compounds suggests this as a potential area for further investigation.

Influence on GIRK Channels

Levocloperastine has been identified as a potent blocker of G protein-coupled inwardly rectifying potassium (GIRK) channels. smolecule.comiiab.me GIRK channels are crucial for regulating neuronal excitability in the brain. nih.gov By blocking these channels, levocloperastine can modulate neuronal activity. nih.gov It is proposed that this blockade of presynaptic GIRK channels leads to an enhancement of GABA release, which has an inhibitory effect on neuronal networks, including those in the brainstem involved in the cough reflex. nih.govscribd.com This action on GIRK channels represents another facet of its central mechanism of action.

Compound and Receptor Interaction Data

Compound/ReceptorInteraction/EffectResearch Finding
Levocloperastine Fendizoate
Central Bulbar Cough CenterModulation / SuppressionActs on the cough center in the brainstem to suppress the cough reflex. aesculapius.itsmolecule.comsmolecule.com
Sigma-1 (Sig-1R) ReceptorLigand / Likely AgonistBinds to the σ1 receptor with a Ki of 20 nM, contributing to its antitussive effect. ekb.egiiab.me
Sigma-2 (Sig-2R) ReceptorPotential InvolvementThe racemic form, cloperastine (B1201353), is suggested to interact with Sig-2R. ekb.eg
Histamine H1 ReceptorAntagonistBlocks H1 receptors with a Ki of 3.8 nM, providing antihistaminic effects. patsnap.comiiab.me
GIRK ChannelsBlockerPotently blocks GIRK channels, which may enhance GABA release. smolecule.comiiab.menih.gov
Other Receptors
Histamine H3 ReceptorAutoreceptor / HeteroreceptorRegulates the release of histamine and other neurotransmitters. nih.govceu.es

Cholinergic System Interactions (e.g., Anticholinergic Properties)

Levocloperastine exhibits mild anticholinergic properties, which are believed to contribute to its cough-suppressing effects. patsnap.com By inhibiting the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, levocloperastine can lead to a decrease in mucus secretion and bronchoconstriction, thereby alleviating cough symptoms. patsnap.com The racemic form, cloperastine, has also been noted to possess anticholinergic activity. ncats.io This action helps in relaxing the bronchial musculature that can become constricted due to stimuli like acetylcholine. google.comnih.gov

Peripheral Receptor and Pathway Interactions

Levocloperastine acts on peripheral cough receptors within the tracheobronchial tree. aesculapius.itgoogle.com This peripheral action involves desensitizing the afferent nerves in this region, which are responsible for initiating the cough reflex in response to irritants. selleckchem.comselleck.co.jp This mechanism complements its central action on the cough center. aesculapius.itgoogle.com

Research on the racemic compound, cloperastine, suggests it has local anesthetic activity. nih.gov This property may contribute to its antitussive effect by numbing the sensory receptors in the airways, making them less responsive to cough-inducing stimuli.

Local Anesthetic Effect Hypothesis

Specific Enzyme and Ion Channel Modulation

The interaction of levocloperastine with specific ion channels is a key aspect of its pharmacological profile.

Studies have demonstrated that cloperastine fendizoate is an inhibitor of the hERG (human Ether-à-go-go-Related Gene) K+ currents. selleckchem.comselleck.co.jpmedchemexpress.com This inhibition is concentration-dependent, with a reported IC50 value of 0.027 μM. selleckchem.comselleck.co.jpmedchemexpress.com The IC50 value represents the concentration of the drug required to inhibit 50% of the hERG K+ current.

Table 1: hERG K+ Current Inhibition by Cloperastine Fendizoate

Compound Action IC50 Value

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetylcholine
Histamine
Cloperastine

SGLT1 Inhibition and Glucose Uptake in Lung Cells

Recent research has identified an additional mechanism of action for cloperastine, the racemate of levocloperastine, involving the inhibition of the sodium-glucose cotransporter 1 (SGLT1). ekb.eg This inhibition has been shown to block glucose uptake in lung cells. ekb.eg SGLT1 is a transporter protein primarily known for regulating glucose absorption in the intestine, but its expression and role in other tissues, including the lungs, are increasingly recognized. tsim.org.twresearchgate.net

Interactive Table: SGLT Inhibition Data for Cloperastine

CompoundTargetInhibition at 50 μmol/LIC50 Mean ± SD (μmol/L)Source
CloperastineSGLT172%9 ± 3 nih.gov
CloperastineSGLT2Not specified9 ± 7 nih.gov

Cellular Pathway Investigations

Influence on Gamma-Aminobutyric Acid (GABA) Release

The mechanism of action for cloperastine has been linked to the modulation of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Research indicates that cloperastine enhances the release of GABA. smolecule.comnih.gov This effect is believed to be mediated through the blockade of presynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels. smolecule.com By inhibiting these channels on synaptic terminals, the release of GABA is increased, which contributes to the suppression of neuronal activity associated with the cough reflex. smolecule.comnih.gov

Modulation of Cellular Communication Networks

Levocloperastine's interaction with sigma-1 receptors places it within the broader context of cellular communication network modulation. ekb.eg Sigma-1 and Sigma-2 receptors are recognized as integral components of a cell's communication system, helping to maintain cellular homeostasis and resistance to stress. ekb.eg These receptors can modulate various proteins within the cell. ekb.eg By acting on sigma receptors, compounds like cloperastine can influence these communication pathways. ekb.eg The study of how ligands and receptors mediate communication between different cell types is a critical area of research for understanding tissue function and organization. nih.gov

Interactive Table: Summary of Pharmacological Targets

TargetReported EffectSource
Central Bulbar Cough CenterInhibition of cough reflex aesculapius.itgoogle.com
Peripheral Tracheobronchial ReceptorsLocal antitussive effect google.com
Sigma-1 (σ1) ReceptorsMolecular target contributing to antitussive efficacy ekb.eg
GIRK ChannelsBlockade enhances GABA release smolecule.com
H1 Histamine ReceptorsAntihistamine activity patsnap.com
SGLT1Inhibition of glucose uptake ekb.egnih.gov

Preclinical Pharmacodynamics and in Vitro/in Vivo Models

Antitussive Activity Assessment in Animal Models

The efficacy of levocloperastine (B195437) as a cough suppressant has been extensively evaluated in various animal models. These studies have been crucial in elucidating its mechanism of action and comparing its potency to other established antitussive agents.

Guinea Pig Cough Reflex Assays (e.g., Citric Acid/Capsaicin Induced Cough)

Guinea pig models are standard in preclinical cough research. In these assays, cough is induced by chemical irritants such as citric acid or capsaicin, which stimulate sensory nerve fibers in the airways. researchgate.netnih.govresearchgate.net

Levocloperastine has demonstrated a dose-dependent inhibition of cough induced by both citric acid and ammonia (B1221849) vapor in guinea pigs. researchgate.netmedscape.com Administration of levocloperastine at doses ranging from 1 to 9 mg/kg significantly reduced the frequency of coughing episodes. researchgate.netmedscape.com The antitussive effect observed was comparable to that of codeine. researchgate.netmedscape.com Specifically, the 50% effective dose (ED50) for levocloperastine was 2.6 mg/kg in the citric acid test, compared to 3.6 mg/kg for codeine. medscape.com In the ammonia-induced cough model, the ED50 values were 2.9 mg/kg for levocloperastine and 3.1 mg/kg for codeine. medscape.com Interestingly, the antitussive efficacy in the citric acid-induced cough model was found to be similar among levocloperastine, its racemic form DL-cloperastine, and the dextrorotatory isomer, dextrocloperastine, suggesting that this particular antitussive action may be independent of the compound's stereoisomeric structure. medscape.com

CompoundCough StimulantED50 (mg/kg)
LevocloperastineCitric Acid2.6
CodeineCitric Acid3.6
LevocloperastineAmmonia Vapor2.9
CodeineAmmonia Vapor3.1

Tracheal Mechanical Stimulus Models

The antitussive activity of cloperastine (B1201353), the racemic mixture from which levocloperastine is derived, was first identified in studies using a tracheal mechanical stimulus model in guinea pigs. google.comnih.govresearchgate.net This model directly assesses the central component of the cough reflex. Research demonstrated that cloperastine had a potent effect against cough induced by mechanical stimulation of the trachea in guinea pigs, with an efficacy reported to be 1.9 times greater than that of codeine, but without the associated narcotic effects. nih.govresearchgate.net Further studies in dogs and cats confirmed that cloperastine's action was specific to the cough center, without affecting the respiratory center. nih.govresearchgate.net

Comparative Efficacy Studies with Reference Antitussives (e.g., Codeine)

Multiple preclinical and clinical studies have compared the antitussive efficacy of levocloperastine to that of codeine, a standard opioid antitussive. aesculapius.itresearchgate.netaesculapius.itnih.govsigmaaldrich.com Preclinical findings indicate that levocloperastine demonstrates an antitussive effect similar to codeine. researchgate.netmedscape.com Clinical trials have further substantiated these findings, showing that levocloperastine is at least as effective as codeine in reducing cough symptoms. aesculapius.itaesculapius.it Two clinical trials involving 180 patients with chronic bronchopulmonary conditions found that both treatments effectively reduced cough. aesculapius.it Levocloperastine reduced the intensity and frequency of cough by the second day of treatment in 90% and 87% of patients, respectively, while codeine showed slightly smaller, though not statistically significant, reductions. aesculapius.it Investigator assessments rated the efficacy of levocloperastine as very good or good in 90% of patients, compared to 80% for codeine. aesculapius.itmedscape.com

Antihistaminic and Bronchorelaxant Activity Evaluation

Histamine-Induced Bronchoconstriction Models

Levocloperastine has demonstrated spasmolytic activity in guinea pigs, which is attributed to its antihistamine properties. researchgate.netmedscape.comresearchgate.net This has been shown both in vitro and in vivo. In in vitro studies using isolated guinea pig tracheal rings, levocloperastine inhibited contractions induced by histamine (B1213489). researchgate.netmedscape.comresearchgate.net In vivo, it produced a dose-dependent inhibition of bronchospasm induced by histamine aerosol. researchgate.netmedscape.comresearchgate.net This antihistaminic action is due to its ability to block H1 histamine receptors. patsnap.com

In Vitro Cellular Models for Mechanism Elucidation

In vitro cellular models are indispensable for dissecting the molecular mechanisms underlying the pharmacological effects of levocloperastine fendizoate. These controlled systems allow for detailed investigation into its interactions with specific cellular components, such as receptors and ion channels, providing foundational knowledge of its activity at a subcellular level.

Receptor binding assays are critical in vitro tools used to determine the affinity of a compound for specific receptors. These assays measure how strongly a drug binds to a receptor, which is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The levorotatory enantiomer of cloperastine has been evaluated for its binding affinity to several receptors to elucidate its mechanism of action.

Table 1: Receptor Binding Affinity of Cloperastine

Receptor TargetBinding Affinity (Ki)Reference
Sigma-1 (σ1)20 nM wikipedia.orgncats.io
Histamine H13.8 nM wikipedia.orgncats.io

Cell-based assays for ion channel activity are employed to understand how a compound modulates the function of these critical proteins, which are responsible for controlling ion flow across cell membranes and regulating cellular excitability. Levocloperastine and its racemate, cloperastine, have been studied for their effects on specific potassium channels.

Table 2: Ion Channel Activity of Cloperastine

Ion Channel TargetEffectPotency (IC50)Reference
GIRK ChannelsInhibition1 µM nih.govnih.gov
hERG K+ ChannelsInhibition27 nM selleckchem.comselleck.co.jpmedchemexpress.com

A comprehensive review of available scientific literature and preclinical data did not yield specific studies investigating the direct effects of this compound on glucose uptake processes within in vitro lung cell models. The primary focus of existing research has been on its antitussive, antihistaminic, and ion channel modulating properties.

Preclinical Pharmacokinetics and Biotransformation Research

Absorption and Distribution Studies in Preclinical Models

Preclinical investigations into levocloperastine (B195437) reveal a compound that is readily absorbed and widely distributed throughout the body. researchgate.net Animal studies, forming the basis of our understanding, have demonstrated that following oral administration, levocloperastine is absorbed from the intestine and undergoes first-pass metabolism. medscape.com The pharmacokinetic profile of levocloperastine has been found to be comparable to its dextrorotatory and racemic counterparts in animal models. medscape.com

Absorption Phase Modeling (e.g., Two-Compartmental Model)

The pharmacokinetic behavior of levocloperastine is most accurately described by a two-compartmental model with an absorption phase. researchgate.netresearchgate.net This model suggests that after administration, the drug distributes from a central compartment, which includes blood and well-perfused organs, to a peripheral compartment. abdn.ac.ukeaspublisher.com This is characterized by an initial rapid decline in plasma concentration as the drug distributes to the peripheral tissues, followed by a slower elimination phase. abdn.ac.uk This pharmacokinetic model is consistent for both levocloperastine and the racemic DL-cloperastine. researchgate.netmedscape.com The concentration-time profile is best described as tri-exponential, which aligns with the two-compartment model with an absorption phase. researchgate.netmedscape.combebac.at

Apparent Volumes of Distribution

Levocloperastine exhibits extensive distribution throughout the body, a fact underscored by its large apparent volumes of distribution. researchgate.netresearchgate.net Following intravenous administration in preclinical models, the apparent volume of distribution is approximately 80 L/kg. researchgate.netmedscape.comresearchgate.net This value increases to 150 L/kg after oral administration. researchgate.netmedscape.comresearchgate.net This wide distribution is a key characteristic of the compound's pharmacokinetic profile. researchgate.net

Tissue Concentration Analysis (e.g., Lung Concentrations)

A significant finding from preclinical studies is the compound's propensity to accumulate in target organs, particularly the lungs. researchgate.netresearchgate.net Tissue concentration analysis has shown that levocloperastine reaches concentrations in the lungs that are consistently higher than those observed in the plasma. researchgate.netmedscape.comresearchgate.net This targeted distribution to the site of action in the respiratory tract is a noteworthy aspect of its preclinical pharmacology. researchgate.netresearchgate.net

Metabolic Pathways and Metabolite Identification

Levocloperastine undergoes extensive biotransformation in the body. researchgate.net The primary site of this metabolic activity is the liver.

Hepatic Metabolism Investigations

Investigations into the metabolic fate of levocloperastine have identified the liver as the principal site of its metabolism. Preclinical studies in rats have shown that the drug is metabolized in the liver and kidneys. nih.gov The process of first-pass metabolism occurs after oral absorption from the intestine. medscape.com While specific human studies on patients with liver disease are lacking, the primary role of the liver in metabolizing levocloperastine suggests that impaired hepatic function could alter the drug's clearance. droracle.ai

Excretion Pathways (e.g., Urine as Metabolites)

Following metabolism, the byproducts of levocloperastine are eliminated from the body through various pathways. The primary route of excretion is via the feces, which accounts for approximately two-thirds of the eliminated metabolites. medscape.com The remaining one-third is excreted in the urine. medscape.com It is important to note that the substance excreted is in the form of metabolites, indicating significant biotransformation of the parent compound. medscape.com Studies using radiolabelled (14C) cloperastine (B1201353) in rats have been instrumental in determining these excretion pathways. medscape.comresearchgate.net

Preclinical Pharmacokinetic Modeling

The pharmacokinetic behavior of levocloperastine is best described by a two-compartmental model with an absorption phase. medscape.comresearchgate.netunipd.itresearchgate.netaesculapius.itspringermedizin.demedscape.com This model corresponds to a tri-exponential concentration-time profile following administration. medscape.com

Key parameters derived from this model in preclinical and clinical studies include:

Volume of Distribution (Vd): Levocloperastine is widely distributed throughout the body. medscape.comresearchgate.net Apparent volumes of distribution have been recorded as 80 L/kg after intravenous administration and 150 L/kg after oral administration, indicating extensive tissue distribution. medscape.comresearchgate.net In target organs like the lungs, concentrations of the drug are consistently higher than in plasma. medscape.comresearchgate.net

Protein Binding: In vitro studies have determined that over 97% of the levocloperastine fraction in plasma is bound to proteins. medscape.com

Clearance: The total body clearance for levocloperastine has been measured at approximately 7.5 L/h. medscape.com

At very high doses used in chronic toxicity studies in dogs (250 mg/kg), the observed Cmax was lower than what a linear pharmacokinetic model would predict, suggesting a saturation process for absorption at these levels. medscape.com However, plasma clearance remained unaltered, indicating that excretion processes were not saturated. medscape.com

Advanced Analytical Methodologies for Levocloperastine Fendizoate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic techniques are the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. In the context of levocloperastine (B195437) fendizoate, High-Performance Liquid Chromatography (HPLC) has emerged as the predominant method due to its high resolution, sensitivity, and adaptability.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful analytical technique used to separate components of a mixture by passing it through a column packed with a solid adsorbent material (stationary phase) under high pressure. A liquid (mobile phase) carries the sample through the column, and different components elute at different rates, allowing for their separation and quantification.

A crucial aspect of pharmaceutical analysis is the development of stability-indicating assay methods (SIAMs). These methods are designed to quantify the drug substance in the presence of its degradation products, impurities, and excipients. For levocloperastine fendizoate, a stability-indicating HPLC method was developed to assess the drug's stability under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic degradation. impactfactor.org One study demonstrated that the degradation of this compound was most significant under alkaline conditions. researchgate.net The development of such methods is essential for determining the shelf-life and storage conditions of pharmaceutical products.

This compound is often formulated in combination with other active pharmaceutical ingredients, such as chlorpheniramine (B86927) maleate (B1232345), to enhance its therapeutic efficacy. researchgate.netaustinpublishinggroup.comaustinpublishinggroup.comopenabstract.org This necessitates the development of analytical methods capable of simultaneously estimating each component accurately. Several RP-HPLC methods have been successfully developed and validated for the simultaneous determination of this compound and chlorpheniramine maleate in syrup formulations. austinpublishinggroup.comaustinpublishinggroup.comopenabstract.orgresearchgate.net These methods allow for the efficient quality control of combination drug products. Additionally, methods for the simultaneous determination of cloperastine (B1201353) fendizoate with preservatives like methyl and propyl paraben have also been established. ekb.eg

The success of an HPLC separation is heavily dependent on the selection of an appropriate stationary phase (column) and mobile phase. For the analysis of this compound, C18 columns are frequently employed. researchgate.netaustinpublishinggroup.comaustinpublishinggroup.comopenabstract.orgresearchgate.net These columns have a non-polar stationary phase, making them suitable for reversed-phase chromatography.

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. The pKa values of the analytes, which for levocloperastine is 8.82, are a key consideration in mobile phase development. austinpublishinggroup.comaustinpublishinggroup.com A common approach involves using a mixture of a buffer solution and an organic solvent. For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 3.5) and methanol (B129727) in a 60:40 v/v ratio has been used for the simultaneous estimation of this compound and chlorpheniramine maleate, with UV detection at 273 nm. researchgate.net In another method, a mobile phase of 10mM phosphate buffer (pH 6.5) and acetonitrile (B52724) (50:50, %v/v) was utilized with detection at 227 nm. austinpublishinggroup.comaustinpublishinggroup.comopenabstract.orgresearchgate.net The optimization process may involve adjusting the pH of the buffer and the ratio of the organic solvent to achieve good peak shape and resolution. austinpublishinggroup.com For the analysis of cloperastine fendizoate with parabens, a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 38:62 ratio was found to be effective. ekb.eg

Table 1: Examples of Optimized HPLC Conditions for this compound Analysis

Co-analyte(s)ColumnMobile PhaseFlow RateDetection Wavelength
Chlorpheniramine MaleateODS C18 (250 mm × 4.6 mm, 5 µm)Phosphate buffer (pH 3.5): Methanol (60:40 %v/v)Not Specified273 nm
Chlorpheniramine MaleateHypersil BDS C18 (25 cm × 4.6 mm, 5 µm)10mM Buffer (pH 6.5): Acetonitrile (50:50, %v/v)1.0 mL/min227 nm
Methyl Paraben, Propyl ParabenZORBAX ECLIPSE Plus-C18 (4.6 × 250 mm, 5-µm)Acetonitrile: Phosphate buffer (pH 3.0) (38:62)1.5 mL/min248 nm

This table is based on data from multiple research articles. researchgate.netaustinpublishinggroup.comekb.eg

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. The validation of HPLC methods for this compound is performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.netekb.eg

Linearity: This parameter assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, linearity has been demonstrated in concentration ranges such as 20-80 μg/ml, with correlation coefficients (r²) greater than 0.999. researchgate.netaustinpublishinggroup.comaustinpublishinggroup.comresearchgate.net

Precision: Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For this compound methods, both repeatability (intra-day precision) and intermediate precision (inter-day precision) have been shown to have RSD values below 2%, which is considered acceptable. researchgate.netaustinpublishinggroup.comaustinpublishinggroup.comresearchgate.net

Accuracy: Accuracy is determined by how close the measured value is to the true value. It is often assessed through recovery studies, where a known amount of the standard drug is added to a pre-analyzed sample. For this compound, recovery values are typically within the range of 98-102%, with %RSD not exceeding 2%. austinpublishinggroup.comaustinpublishinggroup.comresearchgate.net

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in flow rate, mobile phase composition, and pH. austinpublishinggroup.comaustinpublishinggroup.com This ensures the reliability of the method during routine use. austinpublishinggroup.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important parameters for determining the sensitivity of an analytical method.

LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These values are typically calculated based on the standard deviation of the response and the slope of the calibration curve. ajrconline.org For this compound, reported LOD and LOQ values vary depending on the specific HPLC method. In one study, the LOD and LOQ for this compound were found to be 0.146 μg/ml and 0.444 μg/ml, respectively. researchgate.net Another study reported an LOD of 0.496 μg/mL and an LOQ of 1.504 μg/mL. austinpublishinggroup.comaustinpublishinggroup.comscribd.com

Table 2: Reported LOD and LOQ Values for this compound

LOD (μg/mL)LOQ (μg/mL)Reference
0.1460.444 researchgate.net
0.4961.504 austinpublishinggroup.comaustinpublishinggroup.comscribd.comresearchgate.net
1.012 (AUC method)3.036 (AUC method) ajrconline.org

This table presents data from various research findings.

Validation Parameters (Linearity, Precision, Accuracy, Robustness)

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) has been established as a valuable technique for the analysis of this compound, particularly in combination with other drug substances like Chlorpheniramine Maleate. nih.govnih.gov This method provides a reliable platform for the separation and quantification of this compound.

In a notable study, an HPTLC-densitometric method was developed for the concurrent determination of this compound (LCF) and Chlorpheniramine Maleate (CPM). nih.govnih.gov The separation was achieved on silica (B1680970) gel 60 F254 plates using a mobile phase composed of toluene (B28343), ethanol, acetone, and ammonia (B1221849) in a 3:3:3:1 (by volume) ratio. nih.govnih.gov The densitometric scanning was performed at 230 nm. nih.govnih.gov

The method demonstrated good separation with distinct Rf values for both compounds. The Rf value for this compound was 0.78, while for Chlorpheniramine Maleate it was 0.37. nih.govnih.gov The linearity of the method was established over a concentration range of 0.8–10.0 μ g/spot for this compound. nih.govnih.gov

Table 1: HPTLC Method Parameters for this compound Analysis

ParameterValue
Stationary PhaseSilica gel 60 F254 plates nih.govnih.gov
Mobile PhaseToluene:Ethanol:Acetone:Ammonia (3:3:3:1, v/v/v/v) nih.govnih.gov
Detection Wavelength230 nm nih.govnih.gov
Rf Value (LCF)0.78 nih.govnih.gov
Linearity Range (LCF)0.8–10.0 μ g/spot nih.govnih.gov

This HPTLC method was found to be selective, accurate, and precise for the analysis of the binary mixture, making it a suitable tool for quality control. nih.govnih.gov

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer simple, sensitive, and specific means for the quantification of this compound in bulk and pharmaceutical forms. ajrconline.orgajrconline.org

UV-Vis Spectrophotometry for Quantification

A straightforward UV-Vis spectrophotometric method has been developed for the determination of this compound. The maximum absorbance (λmax) of the drug was identified at 350 nm in 0.1N NaOH. ajrconline.org The method demonstrated linearity in the concentration range of 2 to 10 µg/ml. ajrconline.orgajrconline.org The absorptivity value for this compound was found to be 395.93. ajrconline.orgajrconline.org The regression equation for the calibration curve was determined to be Y = 0.039x - 0.001, with a correlation coefficient greater than 0.99, indicating a strong linear relationship between absorbance and concentration. ajrconline.orgajrconline.org

Table 2: UV-Vis Spectrophotometry Parameters for this compound

ParameterValue
λmax350 nm ajrconline.org
Solvent0.1N NaOH ajrconline.org
Linearity Range2–10 µg/mL ajrconline.orgajrconline.org
Regression EquationY = 0.039x - 0.001 ajrconline.orgajrconline.org
Correlation Coefficient> 0.99 ajrconline.orgajrconline.org
Absorptivity395.93 ajrconline.orgajrconline.org

Independent Concentration Extraction (ICE) for Overlapped Spectra

For analyzing this compound in co-formulations where spectral overlap with other active ingredients is a challenge, a novel UV-Vis spectrophotometric approach called Independent Concentration Extraction (ICE) has been introduced. nih.govnih.govresearchgate.net This method is particularly useful for resolving the severely overlapped spectra of this compound and Chlorpheniramine Maleate in their binary mixtures. nih.govnih.gov

The ICE method is based on a spectral extraction platform that utilizes simple and smart successive steps to directly extract the original zero-order spectra of the individual analytes at their respective λmax. nih.govnih.govresearchgate.net This technique was successfully applied for the simultaneous determination of both drugs within a concentration range of 3.0–30.0 μg/mL for each component. nih.govnih.gov The advantage of the ICE method is that it can be executed without requiring any optimization steps or sample pretreatment. nih.govnih.gov

Area Under Curve (AUC) Method

The Area Under the Curve (AUC) method is another spectrophotometric technique that has been successfully applied for the quantification of this compound. ajrconline.orgajrconline.org This method involves measuring the area under the curve of the absorption spectrum over a selected wavelength range. For this compound, the sampling wavelength range selected for the AUC method is 345-355 nm. ajrconline.org

This method has proven to be sensitive, with a lower limit of detection (LOD) of 1.012 µg/mL and a limit of quantification (LOQ) of 3.036 µg/mL. ajrconline.orgajrconline.org The percentage recovery for this method was found to be 99.752 ± 0.6653, indicating good accuracy. ajrconline.orgajrconline.org

Table 3: Validation Parameters of the AUC Method for this compound

ParameterValue
Wavelength Range345–355 nm ajrconline.org
Limit of Detection (LOD)1.012 µg/mL ajrconline.orgajrconline.org
Limit of Quantification (LOQ)3.036 µg/mL ajrconline.orgajrconline.org
Percentage Recovery99.752 ± 0.6653 ajrconline.orgajrconline.org

Forced Degradation and Stability Studies of the Drug Substance

Forced degradation studies are crucial for understanding the chemical stability of a drug substance and for developing stability-indicating analytical methods. nih.gov For this compound, stability indicating assay methods have been developed using techniques like HPLC. researchgate.netimpactfactor.org

These studies involve subjecting the drug to various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic degradation. impactfactor.org A study on the simultaneous estimation of this compound and Chlorpheniramine Maleate using a stability-indicating HPLC method revealed that the degradation of this compound was highest under alkaline conditions. researchgate.netimpactfactor.org The HPLC method was able to effectively separate the parent drug from its degradation products. researchgate.netimpactfactor.org

The development of such stability-indicating methods is a requirement by regulatory bodies to ensure the quality, efficacy, and safety of the drug product throughout its shelf life. nih.gov

Green Chemistry Considerations in Analytical Method Development

In recent years, there has been a significant shift towards developing environmentally friendly analytical methods, a concept known as green analytical chemistry. akjournals.comresearchgate.net This approach aims to minimize the use of hazardous solvents and reduce waste generation.

For the analysis of this compound, green analytical methods have been explored. The Independent Concentration Extraction (ICE) spectrophotometric method is considered an ecologically friendly technique as it reduces the need for organic solvents typically used in chromatographic methods. nih.govnih.govresearchgate.net

Furthermore, a green micellar HPLC method was developed for the simultaneous determination of this compound in combination with other drugs. akjournals.com This method utilized a micellar aqueous mobile phase, which is a safer alternative to traditional organic mobile phases. akjournals.com A greenness assessment of the developed HPTLC and spectrophotometric methods showed that the spectrophotometric method was greener than the HPTLC method. nih.govnih.gov These efforts highlight the growing importance of incorporating green chemistry principles into the analytical workflow for pharmaceutical compounds like this compound.

Future Research Directions and Translational Perspectives Excluding Clinical Outcomes

Elucidation of Remaining Unknown Molecular Targets

Levocloperastine (B195437) fendizoate's primary antitussive effect is attributed to its dual action on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. smolecule.comgoogle.com Its known molecular interactions include activity as a sigma-1 receptor agonist and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel blocker. ncats.io However, the complete molecular landscape of its activity is not fully understood.

Future research should aim to identify additional, currently unknown molecular targets. This could reveal novel mechanisms contributing to its therapeutic effects and potentially uncover new indications. Techniques such as affinity chromatography, and advanced proteomic approaches could be employed to identify binding partners of levocloperastine. A deeper understanding of its interactions with various receptors and signaling pathways will provide a more comprehensive picture of its pharmacological profile.

Identification of Specific Metabolic Enzymes

The metabolic fate of levocloperastine fendizoate is an area requiring more detailed investigation. While the general pharmacokinetic profile is described by a two-compartmental model, the specific enzymes responsible for its biotransformation have not been fully identified. researchgate.net Understanding the roles of specific cytochrome P450 (CYP) isoenzymes and other phase I and phase II metabolic enzymes is crucial.

Identifying the key metabolic enzymes would allow for the prediction of potential drug-drug interactions and variability in patient response due to genetic polymorphisms in these enzymes. diva-portal.org In vitro studies using human liver microsomes and recombinant CYP enzymes can pinpoint the specific enzymes involved in its degradation. diva-portal.org This knowledge is fundamental for a more personalized and safer administration of the drug in the future.

Computational Chemistry and Structure-Activity Relationship (SAR) Studies

The unique chemical structure of levocloperastine, with its chiral center, diphenylmethane (B89790) backbone, and piperidine (B6355638) substituents, offers a rich field for computational chemistry and structure-activity relationship (SAR) studies. researchgate.net The levorotatory isomer has been shown to possess superior pharmacological activity compared to its dextrorotatory counterpart. googleapis.com

Future SAR studies could focus on modifying specific functional groups of the levocloperastine molecule to enhance its affinity for known targets or to modulate its activity at newly identified sites. Computational modeling can predict how structural changes will affect binding energies and pharmacological activity, thereby guiding the synthesis of new, potentially more potent or selective analogs. Such studies could lead to the development of second-generation antitussives with improved therapeutic profiles.

Development of Novel Analytical Probes and Detection Systems

The development of novel analytical probes and detection systems for this compound is essential for both research and quality control. While HPLC methods for its determination in pharmaceutical formulations have been established, more sensitive and specific methods could be beneficial. impactfactor.orgajrconline.orgajrconline.org

Future work could involve the creation of fluorescently labeled levocloperastine analogs to visualize its distribution and target engagement in cellular and tissue models. smolecule.com Furthermore, the development of highly specific antibodies and immunoassays could facilitate rapid and high-throughput screening for the compound in various biological matrices. These tools would be invaluable for pharmacokinetic studies and for monitoring its presence in research settings.

Investigation of Environmental Impact and Degradation Pathways (Academic)

From an academic perspective, understanding the environmental fate of this compound is an important area of research. Information on its ecotoxicity is currently limited, though it is noted to be harmful to aquatic life with long-lasting effects. cleanchemlab.comnih.gov

Academic research should focus on elucidating the degradation pathways of this compound in various environmental compartments, such as soil and water. Studies could investigate its susceptibility to biodegradation by microorganisms and its potential for bioaccumulation. This knowledge contributes to a broader understanding of the environmental footprint of pharmaceuticals and can inform green chemistry approaches to drug design and disposal. nih.gov

Exploration of Stereoisomer-Specific Biological Activities Beyond Antitussive Effects

The established difference in antitussive activity between the levo- and dextro-isomers of cloperastine (B1201353) suggests that other biological activities may also be stereospecific. googleapis.comgoogle.com Levocloperastine is known to have antihistaminic and mild bronchorelaxant properties. ncats.io

Future research should systematically explore the broader pharmacological profile of both the levo- and dextro-isomers to identify any differential effects on other physiological systems. This could uncover novel therapeutic uses for either isomer. For instance, investigating their respective impacts on various receptor subtypes or inflammatory pathways could reveal unexpected activities, expanding the potential applications of this chemical scaffold beyond its current use as an antitussive.

Q & A

Q. How can organic volatile impurities (OVIs) in Levocloperastine fendizoate API be quantified?

A validated headspace gas chromatography (GC-HS) method with flame ionization detection is recommended. Key parameters include a ZB-624 column (30 m × 0.53 mm × 3.0 μm), nitrogen carrier gas (3.0 mL/min), and thermal gradient elution. Quantitation limits are 210 ppm (methanol), 350 ppm (ethanol), 42 ppm (dichloromethane), 62 ppm (toluene), and 0.4 ppm (benzene). Validation per ICH guidelines confirmed linearity (R² > 0.995), accuracy (90–110% recovery), and precision (%RSD ≤ 10) .

Q. What experimental design is used to assess Levocloperastine’s efficacy in clinical trials?

Randomized, open-label, phase IV trials comparing Levocloperastine (20 mg/5 mL) with dextromethorphan (5 mg) over 7 days are common. Outcomes include cough severity (visual analog scale), frequency (daily counts), and quality of life (Leicester Cough Questionnaire, LCQ). Statistical analysis uses paired t-tests or ANOVA for longitudinal data .

Q. How is solution stability tested for Levocloperastine formulations?

Stability is assessed by spiking API with OVIs in DMSO and analyzing at intervals (0, 12, 24, 48 hours) under ambient conditions. Acceptance criteria require ≤5% variation in peak area. The GC-HS method demonstrated stability for 48 hours .

Q. What are the ICH classification limits for residual solvents in Levocloperastine?

Class 1 (benzene: 0.4 ppm), Class 2 (dichloromethane: 42 ppm; toluene: 62 ppm), and Class 3 (methanol: 210 ppm; ethanol: 350 ppm). These align with ICH Q3C(R6) toxicity thresholds .

Advanced Research Questions

Q. How can spectral overlap in UV-Vis analysis of Levocloperastine co-formulations be resolved?

Independent Concentration Extraction (ICE), a novel spectrophotometric tool, isolates zero-order spectra of Levocloperastine and chlorpheniramine at their λmax (230 nm and 265 nm, respectively). ICE outperforms traditional derivative or chemometric methods by eliminating preprocessing steps .

Q. What strategies address hERG K⁺ channel inhibition risks in Levocloperastine safety profiling?

Preclinical assays (e.g., patch-clamp electrophysiology) quantify IC50 values (e.g., 27 nM for hERG). Clinical studies must monitor QT interval prolongation via ECG, with adjustments for pharmacokinetic variability. Contradictions between in vitro risks and clinical safety (e.g., phase IV trials) require meta-analysis of adverse event databases .

Q. How are data discrepancies in OVI recovery rates resolved during method validation?

Robustness testing evaluates parameter variations (e.g., flow rate ±0.2 mL/min, temperature ±5°C). Ruggedness is confirmed via inter-day and inter-analyst reproducibility (%RSD ≤ 10). Outliers are investigated using Grubbs’ test or ANOVA to identify systematic vs. random errors .

Q. What green chemistry principles apply to Levocloperastine analytical methods?

Micellar HPLC using eco-friendly surfactants (e.g., sodium dodecyl sulfate) reduces organic solvent consumption. Metrics like AGREE or Eco-Scale score methods based on waste generation, energy use, and toxicity. The ICE UV-Vis method minimizes solvent use compared to RP-HPLC .

Q. How is co-elution avoided in GC-HS impurity profiling?

Column selectivity (e.g., ZB-624) and gradient elution (40°C to 240°C at 15°C/min) achieve baseline separation. Resolution ≥10 between peaks is critical. System suitability tests include theoretical plate count (>2000) and tailing factor (<2) .

Q. What statistical approaches validate multicenter trial outcomes for antitussives?

Mixed-effects models account for site variability, while Bonferroni correction adjusts for multiple endpoints (e.g., LCQ domains). Power analysis ensures adequate sample size (e.g., n ≥ 15 per arm) to detect clinically significant LCQ changes (≥1.3 points) .

Q. Methodological Notes

  • Tables Referenced : OVI specification limits (Table 1 ), validation parameters (Tables 2–11 ).
  • Contradictions Addressed : hERG inhibition () vs. clinical safety () requires risk-benefit analysis in patient subgroups.
  • Advanced Techniques : ICE (), patch-clamp assays (), mixed-effects modeling ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.